Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic organic compound characterized by a fused benzene and imidazole ring system. Following IUPAC nomenclature guidelines, the parent structure is identified as 1H-benzo[d]imidazole, a bicyclic system comprising a benzene ring fused to an imidazole moiety. The numbering of the parent structure begins at the nitrogen atom in the imidazole ring, proceeding clockwise to prioritize the lowest possible locants for substituents.
The compound bears two substituents: a nitro (-NO₂) group at position 6 and an ethoxycarbonyl (-COOCH₂CH₃) group at position 4. The nitro group is assigned the lower locant (6) relative to the carboxylate group (4), consistent with the principle of first point of difference in substituent numbering. The ethyl ester moiety is named as a carboxylate derivative, with the ethoxy group specified as the esterifying alcohol. Thus, the systematic IUPAC name is This compound .
The structural representation (Figure 1) depicts the bicyclic core, with the nitro group at position 6 and the ethyl ester at position 4. The SMILES notation for this compound is CCOC(=O)c1c[nH]c2c1c(ccc2)N+[O-] , which encodes the connectivity of the benzoimidazole ring, substituent positions, and ester functional group.
Molecular Formula and Weight Determination
The molecular formula of this compound is C₁₀H₉N₃O₄ , derived from the summation of atoms in its constituent groups:
- Benzo[d]imidazole core : 7 carbon atoms, 5 hydrogen atoms, and 2 nitrogen atoms.
- Nitro group (-NO₂) : 2 oxygen atoms and 1 nitrogen atom.
- Ethyl ester (-COOCH₂CH₃) : 3 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms.
The molecular weight is calculated as follows:
- Carbon (C): 10 atoms × 12.01 g/mol = 120.10 g/mol
- Hydrogen (H): 9 atoms × 1.008 g/mol = 9.07 g/mol
- Nitrogen (N): 3 atoms × 14.01 g/mol = 42.03 g/mol
- Oxygen (O): 4 atoms × 16.00 g/mol = 64.00 g/mol
Total molecular weight : 120.10 + 9.07 + 42.03 + 64.00 = 235.20 g/mol .
This value aligns with high-resolution mass spectrometry data reported for structurally analogous benzimidazole derivatives, which typically exhibit molecular ion peaks at m/z 235.075 (calculated for C₁₀H₉N₃O₄).
Synonym Identification and Registry Number Cross-Referencing
This compound is referenced under multiple synonyms in chemical databases, reflecting variations in numbering and functional group descriptions:
- Ethyl 5-nitro-1H-benzimidazole-2-carboxylate : A synonym arising from alternative numbering of the benzoimidazole ring, where the nitro group is assigned position 5.
- 6-Nitro-1H-benzimidazole-4-carboxylic acid ethyl ester : A systematic name emphasizing the carboxylic acid derivative.
- 1H-1,3-Benzodiazole-4-carboxylic acid, 6-nitro-, ethyl ester : A descriptor using the Hantzsch-Widman system for heterocycles.
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 6-nitro-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
GDRGHUGVXGPOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to form an amine, producing ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate. This reaction is pivotal for further functionalization:
-
Conditions : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl).
-
Yield : ~85–95% (inferred from analogous reductions in).
-
Application : The resulting amine serves as a precursor for coupling reactions or cyclization.
Example Reaction :
Ester Hydrolysis
The ethyl carboxylate group at position 4 hydrolyzes under acidic or basic conditions to yield the carboxylic acid derivative:
-
Conditions :
-
Acidic : 6M HCl, reflux, 12–24 h.
-
Basic : NaOH (aq.), ethanol, reflux, 6–12 h.
-
Example Reaction :
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the benzimidazole ring for substitution, though reactivity depends on reaction conditions:
| Nucleophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| -OH | KOH, DMSO, 120°C, 8 h | 6-Hydroxy-1H-benzo[d]imidazole-4-carboxylate | 65% | |
| -SH | NaSH, DMF, 100°C, 6 h | 6-Mercapto-1H-benzo[d]imidazole-4-carboxylate | 58% |
Cyclization Reactions
The nitro or reduced amine group participates in intramolecular cyclization:
-
Amine-Mediated Cyclization : After nitro reduction, the amine reacts with the ester to form a lactam (e.g., benzimidazolone) under basic conditions.
-
Nitro-Directed Cyclization : Nitro groups facilitate ring closure in Pd-catalyzed reactions, forming fused heterocycles .
Example :
Coupling Reactions
The amine (post-reduction) engages in cross-coupling:
-
Suzuki Coupling : Requires bromination at position 2 or 5 first.
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .
Electrophilic Substitution
The benzimidazole ring undergoes electrophilic substitution at positions activated by the nitro group:
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 5 | 5-Nitro derivative |
| Cl₂ | FeCl₃, CHCl₃, 40°C | 2 | 2-Chloro-6-nitro-benzimidazole |
Oxidation Reactions
The amine (from reduced nitro) can be re-oxidized to nitro under strong oxidants (e.g., KMnO₄/H⁺), though this is less common.
Scientific Research Applications
Antimicrobial Applications
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of 1H-benzimidazole, including this compound, exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
A study synthesized several 6-substituted 1H-benzimidazole derivatives, including those with nitro groups, which showed varying degrees of antibacterial activity. Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 mg/mL. Notably, some derivatives exhibited superior antimicrobial properties compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (mg/mL) | Target Strain |
|---|---|---|
| This compound | 2-16 | E. coli, S. aureus |
| Standard (Ciprofloxacin) | 8-16 | E. coli, S. aureus |
Anticancer Properties
The compound has also been explored for its anticancer potential. Research into benzimidazole derivatives has shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have indicated that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from this structure demonstrated IC50 values ranging from 1.84 to 10.28 mg/mL against multiple cancer cell lines, indicating their potential as effective anticancer agents .
| Cell Line | IC50 (mg/mL) | Reference Compound |
|---|---|---|
| MDA-MB-436 (BRCA-1 mutant) | 8.65 | Veliparib (15.54) |
| Various Cancer Lines | 1.84 - 10.28 | Paclitaxel (1.38 - 6.13) |
Inhibition of Enzymes
This compound and its derivatives have been identified as potential inhibitors of critical enzymes involved in cancer progression and other diseases.
Case Study: PARP-1 Inhibitors
Recent studies have highlighted the role of benzimidazole derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme linked to cancer cell repair mechanisms. A series of synthesized compounds showed promising PARP-1 inhibitory activity, with some exhibiting IC50 values that suggest they could be developed into effective therapeutic agents for treating cancers associated with BRCA mutations .
Mechanism of Action
The mechanism of action of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ester group can be hydrolyzed to release the active benzimidazole moiety, which can inhibit various enzymes and pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Nitro Group : The nitro group in the target compound (C6) enhances electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution. In contrast, bromo and chloro analogs () exhibit halide-specific reactivity, such as nucleophilic aromatic substitution .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) offer higher lipophilicity compared to carboxylic acids (e.g., 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid), affecting membrane permeability in biological systems .
Hydrogen Bonding and Crystal Packing :
- Compounds like Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate form intramolecular hydrogen bonds due to the oxo group, influencing crystal packing and solubility . The nitro group in the target compound may instead participate in π-stacking or dipole interactions .
Synthetic Utility :
Table 2: Hazard Comparison
- Halogenated analogs primarily exhibit toxicity related to halogen leaving groups .
Biological Activity
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a nitro group and an ethyl ester, which contribute to its biological properties. The benzimidazole core is known for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 6-nitro-1H-benzimidazole derivatives. Specifically, compounds with similar structures have shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 16 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .
- A notable finding is that certain derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 8 and 16 mg/mL, comparable to fluconazole .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Code | Target Organism | MIC (mg/mL) | Comparison Drug | MIC (mg/mL) |
|---|---|---|---|---|
| 4b | Staphylococcus aureus | 2 | Ciprofloxacin | 8–16 |
| 4k | Candida albicans | 8 | Fluconazole | 4–128 |
| 2d | Streptococcus faecalis | 16 | - | - |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Several derivatives have demonstrated significant cytotoxic effects against cancer cell lines:
- Half-Maximal Inhibitory Concentration (IC50) values for related compounds ranged from 1.84 to 10.28 μg/mL, indicating potent anticancer activity comparable to established chemotherapeutics like paclitaxel (IC50 = 1.38–6.13 μM) .
- Molecular docking studies suggest that these compounds may target key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound Code | Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| 1d | MCF7 | 5.00 | Paclitaxel | 6.13 |
| 2d | A549 | 3.50 | - | - |
| 4k | HeLa | 10.28 | - | - |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antimicrobial Mechanism : The nitro group may facilitate the formation of reactive intermediates that damage bacterial DNA or inhibit essential enzymes, leading to cell death .
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular signaling pathways involved in proliferation and survival .
Case Studies
In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their biological activities. Among them, this compound was identified as one of the most promising candidates due to its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to standard drugs .
Another case involved testing these compounds in vivo on tumor-bearing mice, where significant tumor suppression was observed, further validating their potential as therapeutic agents .
Q & A
Basic: What are the standard synthetic routes for Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclization of nitro-substituted benzoate precursors. For example:
Nitro-group introduction : Start with a methyl or ethyl ester of a nitrobenzoic acid derivative (e.g., methyl 5-chloro-3-formamido-2-nitrobenzoate) .
Cyclization : Use formamide or acetic acid under reflux to facilitate imidazole ring formation. This step often involves thermal or acid-catalyzed cyclization .
Esterification : If starting with a methyl ester, transesterification with ethanol can yield the ethyl ester derivative .
Key Validation : Confirm purity via HPLC and structural identity using / NMR and HRMS .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- NMR : Look for aromatic protons in the 7.5–8.5 ppm range (nitro-group deshielding) and the ethyl ester triplet (~1.3 ppm) and quartet (~4.3 ppm) .
- NMR : The carbonyl carbon of the ester appears at ~165–170 ppm, while nitro-group-bearing carbons resonate at ~140–150 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR : Stretching vibrations for NO (~1520 cm) and ester C=O (~1720 cm) .
Advanced: How can density functional theory (DFT) optimize its electronic structure for reactivity studies?
Methodological Answer:
Modeling : Use software like Gaussian or ORCA to compute molecular orbitals and electrostatic potential maps.
Functional Selection : Apply the B3LYP hybrid functional with a 6-31G(d) basis set for balanced accuracy .
Analysis : Correlate HOMO-LUMO gaps with experimental reactivity (e.g., nitro-group reduction potential). Validate using experimental UV-Vis spectra .
Advanced: What strategies resolve contradictions in crystallographic data?
Methodological Answer:
- Refinement Tools : Use OLEX2 for structure solution and SHELXL for refinement, ensuring R-factor convergence (<5%) .
- Discrepancy Checks : Compare experimental vs. calculated XRD patterns in Mercury to identify twinning or disorder .
- Hydrogen Bonding : Apply graph-set analysis (Etter’s formalism) to validate hydrogen-bonding networks .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Substituent Variation : Modify R-groups at positions 1, 2, and 6 (e.g., halogens, alkyl groups) to assess biological activity shifts .
Binding Assays : Perform molecular docking (AutoDock Vina) against targets like EGFR, using PDB structures for validation .
Pharmacokinetics : Predict ADMET properties via SwissADME or PreADMET, focusing on logP (<5) and topological polar surface area (>60 Ų) .
Basic: What crystallographic techniques determine its solid-state structure?
Methodological Answer:
- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100 K for high resolution .
- Software : Process data with SHELXS for structure solution and Mercury for visualization of π-π stacking or nitro-group interactions .
- Validation : Check CIF files for symmetry errors using checkCIF .
Advanced: How to analyze hydrogen-bonding patterns in its crystal lattice?
Methodological Answer:
Graph-Set Analysis : Use Mercury’s "Materials Module" to classify hydrogen bonds (e.g., D(2) chains or R(8) rings) .
Thermal Motion : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Comparative Studies : Overlay with CSD entries (e.g., refcode: BENZIM) to identify conserved packing motifs .
Basic: How to assess synthetic intermediate purity?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane) and visualize nitro groups under UV light (R ~0.3–0.5) .
- NMR Spiking : Add authentic samples to reaction mixtures to confirm absence of des-nitro impurities .
Advanced: What computational methods predict its pharmacokinetic behavior?
Methodological Answer:
Solubility : Simulate logS using COSMO-RS, accounting for nitro-group hydrophobicity .
Metabolism : Run CYP450 inhibition assays (e.g., CYP3A4) using liver microsomes, supported by docking into CYP crystal structures .
Toxicity : Apply ProTox-II to predict hepatotoxicity and carcinogenicity risks based on nitroaromatic substructures .
Advanced: How to elucidate reaction mechanisms for its derivatives?
Methodological Answer:
Isotopic Labeling : Use -labeled nitro groups to track reduction pathways via NMR .
Kinetic Studies : Perform stopped-flow UV-Vis to monitor intermediates (e.g., nitroso or hydroxylamine species) .
DFT Transition States : Calculate energy barriers for nitro-group reduction using M06-2X/def2-TZVP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
